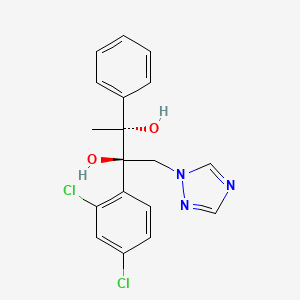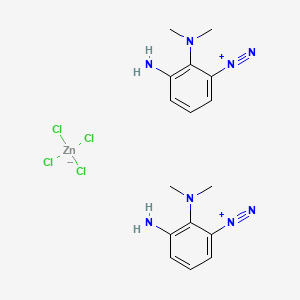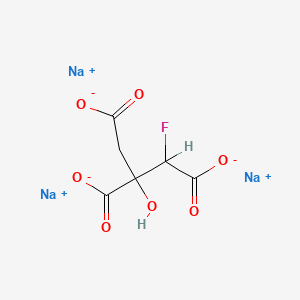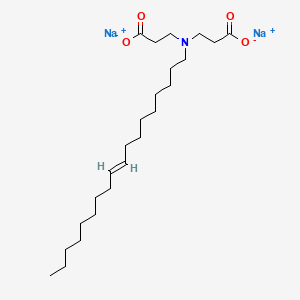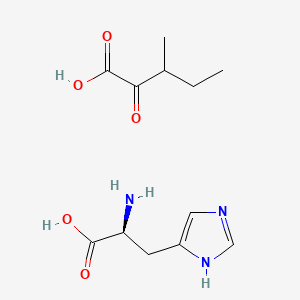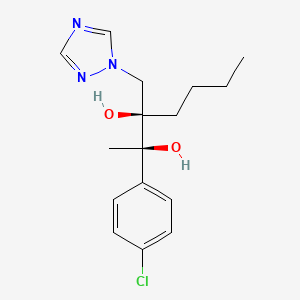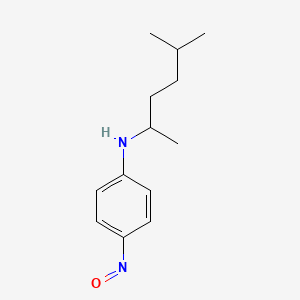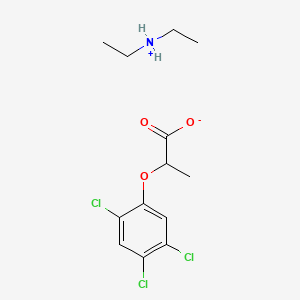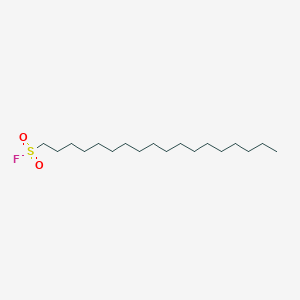
6-Thioxanthine 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thioxanthine 5’-monophosphate is an organic molecule with the chemical formula C10H13N4O8PS. It is a derivative of xanthine, where a sulfur atom replaces the oxygen atom at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioxanthine 5’-monophosphate typically involves the phosphorylation of 6-thioxanthine. The reaction conditions often require the presence of a phosphorylating agent such as phenyl dichlorophosphate, and the process is facilitated by a base like triethylamine .
Industrial Production Methods: While specific industrial production methods for 6-Thioxanthine 5’-monophosphate are not extensively documented, the general approach involves large-scale chemical synthesis using automated reactors to ensure precision and efficiency. The process includes rigorous purification steps to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Thioxanthine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction of the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted xanthine derivatives.
Applications De Recherche Scientifique
6-Thioxanthine 5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating certain diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of pharmaceuticals and as a reagent in biochemical assays
Mécanisme D'action
The mechanism of action of 6-Thioxanthine 5’-monophosphate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound targets specific enzymes involved in nucleotide metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which facilitates its conversion to active metabolites .
Comparaison Avec Des Composés Similaires
6-Thioguanosine Monophosphate: Another thiopurine derivative with similar anticancer properties.
6-Mercaptopurine: A widely used chemotherapeutic agent.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases
Uniqueness: 6-Thioxanthine 5’-monophosphate is unique due to its specific sulfur substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity compared to other xanthine derivatives, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
3237-49-8 |
|---|---|
Formule moléculaire |
C10H13N4O8PS |
Poids moléculaire |
380.27 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8PS/c15-5-3(1-21-23(18,19)20)22-9(6(5)16)14-2-11-4-7(14)12-10(17)13-8(4)24/h2-3,5-6,9,15-16H,1H2,(H2,18,19,20)(H2,12,13,17,24)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
WMRIOGFRJLQENF-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=S |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


